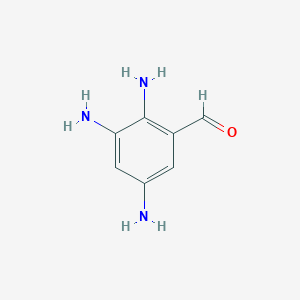
2,3,5-Triaminobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Triaminobenzaldehyde is an organic compound characterized by the presence of three amino groups and an aldehyde group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Triaminobenzaldehyde typically involves the reduction of nitrobenzaldehyde derivatives. One common method includes the reduction of 2,3,5-trinitrobenzaldehyde using a reducing agent such as iron powder in the presence of acetic acid. The reaction is carried out under controlled conditions to ensure the selective reduction of nitro groups to amino groups while preserving the aldehyde functionality.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing catalytic hydrogenation techniques and advanced purification methods to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Triaminobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: 2,3,5-Triaminobenzoic acid.
Reduction: 2,3,5-Triaminobenzyl alcohol.
Substitution: Various acylated or alkylated derivatives.
Scientific Research Applications
2,3,5-Triaminobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,5-Triaminobenzaldehyde involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity.
Comparison with Similar Compounds
2,3,5-Triaminotoluene: Similar structure but with a methyl group instead of an aldehyde group.
2,3,5-Triaminobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2,3,5-Triaminophenol: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness: 2,3,5-Triaminobenzaldehyde is unique due to the presence of both amino and aldehyde groups on the same benzene ring. This combination allows it to participate in a diverse range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
477535-28-7 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2,3,5-triaminobenzaldehyde |
InChI |
InChI=1S/C7H9N3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,8-10H2 |
InChI Key |
BLUXZJOZEINJLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















